molecular formula C18H19BrN6O B6124340 N-(4-bromophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

N-(4-bromophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

カタログ番号: B6124340
分子量: 415.3 g/mol
InChIキー: OFKXDOXKSIKFAI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-bromophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a 3-methyl[1,2,4]triazolo[4,3-b]pyridazine core linked to a piperidine-3-carboxamide moiety, which is further substituted with a 4-bromophenyl group. This structure combines a triazolopyridazine scaffold—known for its pharmacological relevance in kinase inhibition and RNA-binding protein modulation—with a brominated aromatic system that may enhance lipophilicity and target binding .

特性

IUPAC Name

N-(4-bromophenyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN6O/c1-12-21-22-16-8-9-17(23-25(12)16)24-10-2-3-13(11-24)18(26)20-15-6-4-14(19)5-7-15/h4-9,13H,2-3,10-11H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKXDOXKSIKFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridazine ring system.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using a brominating agent such as N-bromosuccinimide (NBS).

    Formation of the Piperidine Carboxamide: The final step involves the coupling of the triazolopyridazine intermediate with a piperidine derivative to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

N-(4-bromophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the bromophenyl ring.

科学的研究の応用

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases involving specific molecular targets.

    Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.

作用機序

The mechanism of action of N-(4-bromophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

類似化合物との比較

Core Triazolopyridazine Derivatives

The triazolopyridazine scaffold is a common feature in several pharmacologically active compounds. Key structural variations include:

  • Substituents on the triazolo ring : The 3-methyl group in the target compound may influence steric hindrance and electronic properties compared to analogs like N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Lin28-1632) , which lacks the piperidine-carboxamide bridge but shares the 3-methyltriazolopyridazine core .
  • Linker groups : The piperidine-carboxamide bridge in the target compound contrasts with the acetamide linker in Lin28-1632 and the pyrrolidine systems in N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide (), which introduces a trifluoromethyl group for enhanced metabolic stability .

Aromatic Substitutions

  • Halogenated aryl groups: The 4-bromophenyl group in the target compound differs from the 4-chlorobenzyl substituent in N-(4-chlorobenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide ().
  • Non-halogenated analogs: Compounds like N-Benzyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine () replace halogens with benzyl groups, likely altering target selectivity due to reduced electronegativity .

Data Table: Key Structural Analogs and Properties

Compound Name Core Structure Aryl Substituent Linker/Functional Group Notable Properties Reference
Target Compound 3-methyl[1,2,4]triazolo[4,3-b]pyridazine 4-bromophenyl Piperidine-3-carboxamide High lipophilicity (predicted)
N-(4-chlorobenzyl)-1-(3-methyltriazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide 3-methyl[1,2,4]triazolo[4,3-b]pyridazine 4-chlorobenzyl Piperidine-3-carboxamide Enhanced metabolic stability vs. bromo analog
Lin28-1632 3-methyl[1,2,4]triazolo[4,3-b]pyridazine 3-phenyl N-Methylacetamide Lin28 inhibition at 80 µM
N-Phenyl-3-(1-(3-(trifluoromethyl)triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide 3-trifluoromethyl[1,2,4]triazolo[4,3-b]pyridazine Phenyl Pyrrolidine-propenamide Improved pharmacokinetics (trifluoromethyl effect)
N-Benzyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine 6-methyl[1,2,4]triazolo[4,3-b]pyridazine Benzyl Amine linker Kinase-targeted activity

Physicochemical and Pharmacokinetic Considerations

  • Metabolic stability : Piperidine-carboxamide linkers, as seen in the target compound and its chlorobenzyl analog, may resist oxidative metabolism better than acetamide or propenamide systems .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。